Agn-PC-0niaro

Description

Agn-PC-0niaro (CAS No. 1046861-20-4) is a synthetic organoboron compound with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a phenyl ring substituted with bromine, chlorine, and boronic acid functional groups, contributing to its unique physicochemical and biological properties. Key features include:

- Polar Surface Area (TPSA): 40.46 Ų, indicating moderate polarity.

- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" under standard conditions.

- Lipophilicity: Log Po/w values range from 0.0 (iLOGP) to 2.15 (XLOGP3), suggesting balanced hydrophobic/hydrophilic properties.

- Bioavailability: A score of 0.55, with blood-brain barrier (BBB) permeability confirmed, making it a candidate for central nervous system (CNS)-targeted applications.

Synthesis: this compound is synthesized via a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran (THF)/water solvent system at 75°C for 1.33 hours, using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride as the catalyst.

Properties

CAS No. |

59734-61-1 |

|---|---|

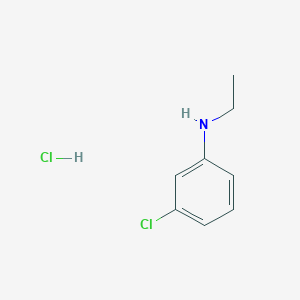

Molecular Formula |

C8H11Cl2N |

Molecular Weight |

192.08 g/mol |

IUPAC Name |

3-chloro-N-ethylaniline;hydrochloride |

InChI |

InChI=1S/C8H10ClN.ClH/c1-2-10-8-5-3-4-7(9)6-8;/h3-6,10H,2H2,1H3;1H |

InChI Key |

FCPNAVMOUZFJRS-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=CC(=CC=C1)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Agn-PC-0niaro typically involves chemical reduction methods. One of the most common methods is the reduction of silver nitrate (AgNO3) using sodium citrate (TSC) and sodium borohydride (NaBH4) as reducing agents . The reaction is carried out in an aqueous solution, and the pH of the reaction mixture is maintained at around 8 to optimize the yield and properties of the nanoparticles .

Industrial Production Methods

Industrial production of this compound often employs green synthesis techniques to ensure eco-friendliness and cost-effectiveness. These methods utilize biological sources, such as plant extracts, to reduce silver ions and produce nanoparticles . This approach not only minimizes the use of hazardous chemicals but also allows for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Agn-PC-0niaro undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the properties of the compound and enhancing its applicability in different fields.

Common Reagents and Conditions

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) under controlled conditions.

Substitution: Substitution reactions involving this compound often require the presence of nucleophiles and appropriate solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of silver oxide (Ag2O), while reduction reactions typically yield colloidal silver nanoparticles .

Scientific Research Applications

Agn-PC-0niaro has a wide range of scientific research applications, including but not limited to:

Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.

Mechanism of Action

The mechanism of action of Agn-PC-0niaro involves its interaction with molecular targets and pathways within biological systems. The compound exerts its effects by generating reactive oxygen species (ROS) that can damage cellular components, leading to antimicrobial and anticancer activities . Additionally, this compound can interact with proteins and enzymes, disrupting their normal functions and leading to cell death in targeted cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Agn-PC-0niaro belongs to a class of halogenated arylboronic acids. Below is a comparative analysis with structurally related compounds, focusing on physicochemical properties, bioactivity, and synthetic accessibility.

Table 1: Physicochemical Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability | Bioavailability Score |

|---|---|---|---|---|---|---|

| This compound | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes | 0.55 |

| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.10* | 0.20* | No* | 0.50* |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.65* | 0.15* | No* | 0.45* |

| (4-Fluoro-2-bromophenyl)boronic acid | C₆H₅BBrFO₂ | 218.82 | 1.90* | 0.30* | Yes* | 0.60* |

Key Findings:

Structural Influence on Lipophilicity:

- This compound’s Log P (2.15) is intermediate between its dichlorinated (Log P 2.65) and fluorinated (Log P 1.90) analogs. The bromine and chlorine substituents enhance hydrophobicity compared to fluorine.

- Higher halogen content correlates with reduced solubility, as seen in (6-Bromo-2,3-dichlorophenyl)boronic acid (0.15 mg/mL vs. This compound’s 0.24 mg/mL).

Bioavailability and BBB Penetration:

- This compound’s BBB permeability distinguishes it from most analogs, which lack this trait. This property is critical for CNS drug development.

- The fluorinated analog (4-Fluoro-2-bromophenyl)boronic acid also shows BBB permeability, suggesting fluorine’s role in enhancing membrane penetration.

Synthetic Accessibility:

- This compound’s synthesis employs widely available palladium catalysts, similar to other arylboronic acids. However, its dichlorinated analogs require harsher conditions due to steric and electronic effects.

Table 2: Similarity Scores of this compound and Analogs

| Compound Name | Structural Similarity Score (0–1) | Functional Group Alignment |

|---|---|---|

| (3-Bromo-5-chlorophenyl)boronic acid | 0.87 | High (Br, Cl, B(OH)₂) |

| (6-Bromo-2,3-dichlorophenyl)boronic acid | 0.82 | Moderate (Br, Cl₂, B(OH)₂) |

| (4-Fluoro-2-bromophenyl)boronic acid | 0.71 | Low (F, Br, B(OH)₂) |

Similarity Analysis:

- The highest similarity (0.87) is observed with (3-Bromo-5-chlorophenyl)boronic acid, reflecting nearly identical functional groups.

- Lower scores for fluorinated analogs highlight the impact of halogen type on molecular recognition and reactivity.

Discussion and Implications

This compound’s balanced lipophilicity, BBB permeability, and synthetic feasibility position it as a versatile scaffold for drug discovery, particularly in neurology and oncology. Its dichlorinated analogs, while more lipophilic, face solubility challenges, whereas fluorinated variants offer improved permeability but reduced structural similarity. Future research should explore structure-activity relationships (SAR) to optimize therapeutic efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.